This compound belongs to the category of amino acids and is classified as a non-proteinogenic amino acid due to its unique side chain. It is primarily studied for its potential roles in biological systems, particularly in metabolic pathways and as a precursor in pharmaceutical syntheses.
The synthesis of (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid can be achieved through several methods:
The molecular structure of (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid can be described as follows:
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
, which encodes its structural information.Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 181.19 g/mol |
Chiral Center | Yes (at C adjacent to carboxylic acid) |
(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid participates in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action of (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid primarily involves its interaction with metabolic enzymes and pathways:
This compound's ability to modulate metabolic processes makes it an attractive target for further research.
The physical and chemical properties of (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid include:
These properties are crucial for understanding its behavior in biological systems and applications.
(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid has diverse applications across several scientific domains:
The multifaceted applications underscore the importance of this compound in advancing both chemical research and practical applications in medicine and industry.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0